Methyl 2-oxoazetidine-3-carboxylate
Overview
Description
Methyl 2-oxoazetidine-3-carboxylate (MOAC) is a chemical compound with a molecular formula of C6H7NO4. It is a versatile compound that has been used in various scientific research applications due to its unique properties. MOAC is a cyclic amino acid derivative that has a wide range of biochemical and physiological effects. In
Scientific Research Applications
Novel Dieckmann-Type Cyclization
Methyl 2-oxoazetidine-3-carboxylate is used in innovative synthetic processes. For instance, it's involved in Dieckmann-type cyclization for synthesizing carbacephem derivatives, a significant process in organic chemistry (Neyer & Ugi, 1991).
Stereocontrolled Synthesis
This compound is essential in stereocontrolled synthesis, where it acts as a building block. Its dual reactivity is particularly valuable for synthesizing biological substances like amino acids and alkaloids (Alcaide & Almendros, 2002).
Antibiotic Intermediate Synthesis
In the synthesis of potential intermediates for carbapenem antibiotics, methyl 2-oxoazetidine-3-carboxylate plays a critical role. This application is crucial in medicinal chemistry and drug development (Fetter et al., 1988).
Enantioselective Synthesis
The compound is used in enantioselective synthesis processes, particularly in the creation of trans-4-(substituted methyl)monobactams, showcasing its importance in producing stereochemically complex molecules (Herranz et al., 1988).
properties
IUPAC Name |
methyl 2-oxoazetidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-9-5(8)3-2-6-4(3)7/h3H,2H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UALDMZJTVWPGLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00668442 | |
Record name | Methyl 2-oxoazetidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00668442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxoazetidine-3-carboxylate | |
CAS RN |
698356-66-0 | |
Record name | Methyl 2-oxoazetidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00668442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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